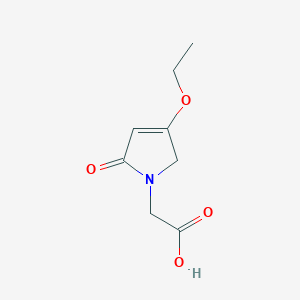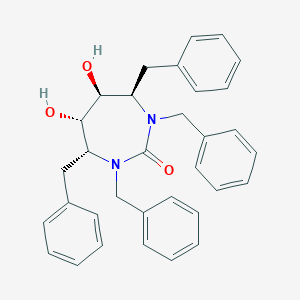
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (4R,5S,6S,7R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (4R,5S,6S,7R)- is a compound that has been of interest to the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (4R,5S,6S,7R)-)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cancer development.
生化和生理效应
Studies have shown that 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (4R,5S,6S,7R)-)- has several biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, reduce the proliferation of cancer cells, and induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the major advantages of using 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (4R,5S,6S,7R)-)- in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, there are also several limitations to using this compound in lab experiments. One of the major limitations is the complexity of the synthesis method, which can make it difficult to obtain large quantities of the compound.
未来方向
There are several future directions for the study of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (4R,5S,6S,7R)-)-. One of the most important directions is the further study of its mechanism of action, which can help to identify new potential drug targets. Another important direction is the development of more efficient synthesis methods for this compound, which can help to overcome the limitations associated with its use in lab experiments. Additionally, more studies are needed to determine the safety and efficacy of this compound for use in humans.
In conclusion, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (4R,5S,6S,7R)-)- is a compound that has potential applications in various fields of science, especially in the field of medicine. Its complex synthesis method and mechanism of action make it an interesting compound for further study. However, more research is needed to fully understand its potential and limitations.
合成方法
The synthesis of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (4R,5S,6S,7R)-)- is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of hexahydro-1,3,4,7-tetrakis(phenylmethyl)-2H-1,3-diazepine-2,5(1H,6H)-dione with a reducing agent such as sodium borohydride. This reaction results in the formation of the desired compound.
科学研究应用
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (4R,5S,6S,7R)-)- has been studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicine. It has been found to exhibit anti-inflammatory and anti-cancer properties, and has been studied as a potential drug candidate for the treatment of various diseases.
属性
CAS 编号 |
153223-23-5 |
|---|---|
产品名称 |
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3,4,7-tetrakis(phenylmethyl)-, (4R,5S,6S,7R)- |
分子式 |
C33H34N2O3 |
分子量 |
506.6 g/mol |
IUPAC 名称 |
(4R,5S,6S,7R)-1,3,4,7-tetrabenzyl-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H34N2O3/c36-31-29(21-25-13-5-1-6-14-25)34(23-27-17-9-3-10-18-27)33(38)35(24-28-19-11-4-12-20-28)30(32(31)37)22-26-15-7-2-8-16-26/h1-20,29-32,36-37H,21-24H2/t29-,30-,31+,32+/m1/s1 |
InChI 键 |
HZUCRWWOEVMAPC-ZRTHHSRSSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5)O)O |
SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5)O)O |
规范 SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5)O)O |
其他 CAS 编号 |
153223-23-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



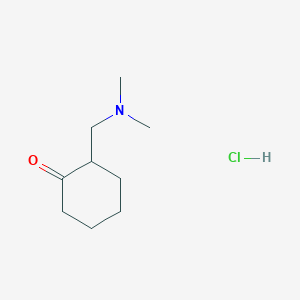
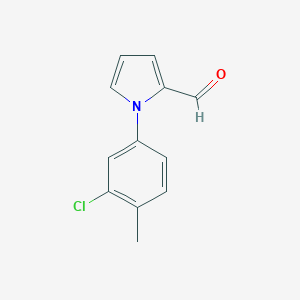
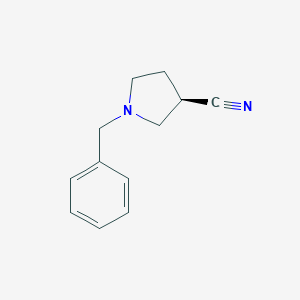
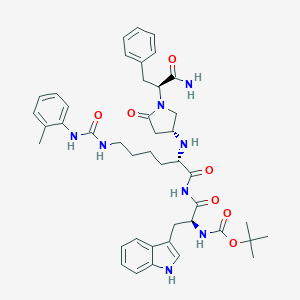
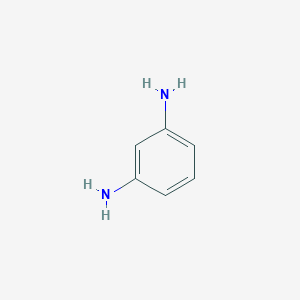
![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)](/img/structure/B132919.png)


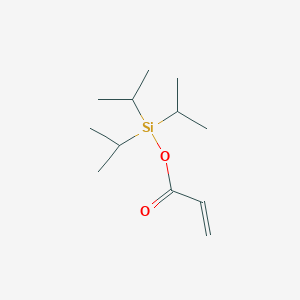

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)
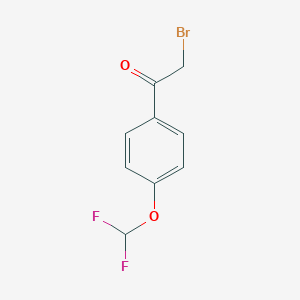
![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)
